N-(1,1-diphenylethyl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
64589-06-6 |
|---|---|
Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(1,1-diphenylethyl)benzamide |
InChI |
InChI=1S/C21H19NO/c1-21(18-13-7-3-8-14-18,19-15-9-4-10-16-19)22-20(23)17-11-5-2-6-12-17/h2-16H,1H3,(H,22,23) |
InChI Key |
IOGHRTCPEMNCRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Synthesis of N 1,1 Diphenylethyl Benzamide and Its Precursors
Classical and Modern Amidation Approaches for N-Substituted Benzamides
The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that typically requires activation of the carboxylic acid moiety to overcome a significant activation energy barrier. Over the years, numerous strategies have been devised to facilitate this transformation, from the use of stoichiometric activating agents to direct amidation techniques.
Carboxylic Acid Activation Strategies
A traditional and widely employed method for amide synthesis involves the activation of a carboxylic acid, such as benzoic acid, to enhance its electrophilicity. This is commonly achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride, which then readily reacts with an amine.
In a typical procedure, benzoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form benzoyl chloride. The subsequent reaction of benzoyl chloride with an amine, in this case, 1,1-diphenylethylamine, in the presence of a base to neutralize the hydrochloric acid byproduct, would yield N-(1,1-diphenylethyl)benzamide.
Modern advancements have introduced a plethora of coupling reagents that facilitate amide bond formation under milder conditions and with greater functional group tolerance. researchgate.net These reagents activate the carboxylic acid in situ, avoiding the need to isolate the highly reactive acyl halide. Common examples of such activating agents are carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields. researchgate.net
Phosphonium (B103445) salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), are also highly effective activating agents. researchgate.net More recently, methods involving the in situ generation of reactive phosphonium species from stable precursors like triphenylphosphine (B44618) and N-chlorophthalimide have been developed for the amidation of various carboxylic acids. acs.org
| Activating Agent/System | Abbreviation | Typical Reaction Conditions | Key Features |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Often neat or in an inert solvent (e.g., toluene), followed by addition of amine and a base. | Forms highly reactive acyl chloride; vigorous reaction. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | EDC/HOBt | Aprotic solvents (e.g., DCM, DMF) at room temperature. | Mild conditions; water-soluble byproducts are easily removed. researchgate.net |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Aprotic solvents with a tertiary amine base (e.g., DIPEA). | High coupling efficiency, but produces carcinogenic HMPA as a byproduct. |
| Triphenylphosphine / N-Chlorophthalimide | PPh₃/NCPhth | Anhydrous polar aprotic solvents (e.g., acetonitrile) at room temperature. acs.org | In situ generation of reactive phosphonium species from stable reagents. acs.org |
Direct Amidation Techniques
Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine without the need for stoichiometric activating agents, often relying on thermal or catalytic promotion. While thermally induced amidation requires high temperatures and the removal of water, which can limit its applicability to sensitive substrates, catalytic direct amidation has emerged as a more sustainable and atom-economical alternative. sciepub.com
Various metal catalysts, particularly those from Group IV such as titanium (IV) and zirconium (IV) compounds, have been shown to be effective for direct amidation. For instance, ZrCl₄ and Cp₂ZrCl₂ have been demonstrated to catalyze the reaction between carboxylic acids and amines at elevated temperatures. nih.gov These catalysts function as Lewis acids, activating the carboxylic acid towards nucleophilic attack by the amine. The reactions are typically carried out in a solvent that allows for the azeotropic removal of water.
Catalytic Synthesis Pathways
The development of catalytic methods for amide bond formation has been a major focus of research, aiming to improve the efficiency, selectivity, and environmental footprint of these crucial transformations. Various catalytic systems, including those based on molecular iodine, transition metals, and boric acid, have been successfully applied to the synthesis of N-substituted benzamides.
Molecular Iodine-Catalyzed Amidation (e.g., from nitriles and alcohols)
Molecular iodine has emerged as a versatile and environmentally benign catalyst for a variety of organic transformations, including amidation. One notable application is in the Ritter reaction, which traditionally uses strong acids to generate a carbocation intermediate from an alcohol or alkene, which is then trapped by a nitrile to form an amide after hydrolysis. organic-chemistry.org Iodine can catalyze a modified Ritter-type reaction, facilitating the synthesis of amides from alcohols and nitriles under milder, often solvent-free conditions. nih.gov
In this process, the alcohol, which would be a precursor to the 1,1-diphenylethyl moiety, reacts with a nitrile, such as benzonitrile, in the presence of a catalytic amount of iodine. The reaction proceeds through the formation of a carbocationic intermediate from the alcohol, which is then attacked by the nitrogen of the nitrile. Subsequent hydrolysis yields the desired N-substituted amide. This method is particularly attractive due to the low cost and low toxicity of the catalyst.
Transition Metal-Catalyzed Coupling Reactions (e.g., Pd(0)-catalyzed arylation for derivatization)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds and can be employed for the synthesis and derivatization of N-substituted benzamides. While not a direct method for forming the amide bond from a carboxylic acid and an amine, Pd(0)-catalyzed N-arylation (Buchwald-Hartwig amination) is a key strategy for introducing aryl groups onto an existing amide nitrogen. syr.edumit.edu
This methodology would be relevant for the derivatization of a pre-formed N-substituted benzamide (B126). For instance, if one were to synthesize a series of N-(aryl)-N-(1,1-diphenylethyl)benzamides, the Buchwald-Hartwig reaction would be an excellent choice. The reaction typically involves an aryl halide or triflate, an amide, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (e.g., NaOtBu, Cs₂CO₃). nih.gov The choice of ligand is crucial for the success of the reaction and is often tailored to the specific substrates. mit.edu
| Component | Examples | Role in Catalytic Cycle |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Phosphine Ligand | BINAP, XPhos, t-BuBrettPhos | Stabilizes the Pd center and facilitates oxidative addition and reductive elimination. mit.edu |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amide and facilitates the regeneration of the catalyst. |
| Aryl Electrophile | Aryl bromides, chlorides, triflates | Provides the aryl group to be coupled. |
Boric Acid Catalysis in Amide Formation
Boric acid (B(OH)₃) has gained significant attention as an inexpensive, readily available, and environmentally friendly catalyst for the direct amidation of carboxylic acids and amines. sciepub.comorgsyn.org This method is particularly appealing for its operational simplicity and high yields. sciepub.com
The synthesis of a related compound, N-[(1S)-1-phenylethyl]benzamide, has been reported using boric acid as a catalyst. nih.gov In a typical procedure, benzoic acid and (S)-1-phenylethylamine were refluxed in toluene (B28343) with a catalytic amount of boric acid, with water being removed azeotropically. nih.gov This approach afforded the desired amide in high yield (90%). nih.gov It is highly probable that a similar strategy could be successfully applied to the synthesis of this compound from benzoic acid and 1,1-diphenylethylamine.
The proposed mechanism for boric acid catalysis involves the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. researchgate.net The reaction can be enhanced by the addition of co-catalysts like polyethylene (B3416737) glycol (PEG), which may form a more active PEG-boric ester complex. orgsyn.org One of the significant advantages of boric acid catalysis is the preservation of stereochemical integrity at chiral centers in both the carboxylic acid and the amine components. orgsyn.org
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1 | 20 | 89 |
| 10 | 8 | ~89 |
| 25 | 8 | ~89 |
| 50 | 5 | Lower than 89 |
In Situ Generation of Activating Agents (e.g., phosphonium salts, activated DMSO)
The in situ generation of activating agents is a powerful strategy in amide synthesis, avoiding the need to isolate often sensitive or unstable coupling reagents. This approach enhances reaction efficiency and simplicity.
Phosphonium Salts:
Phosphonium salts are effective activating agents for carboxylic acids. They can be generated in situ from stable and readily available precursors, such as triphenylphosphine (PPh₃) combined with a halogen source. acs.orgnih.gov For instance, the reaction of N-chlorophthalimide or N-chlorosuccinimide with triphenylphosphine generates chlorophosphonium and imidophosphonium salts directly in the reaction mixture. nih.gov
These generated phosphonium species react with a carboxylic acid, like benzoic acid, to form an acyloxyphosphonium salt. acs.org This intermediate is a highly activated form of the carboxylic acid, which readily undergoes nucleophilic attack by an amine (e.g., 1,1-diphenylethylamine) to form the desired amide, this compound, and triphenylphosphine oxide as a byproduct. acs.org This methodology allows the reaction to proceed at room temperature with good to excellent yields for a variety of aliphatic, benzylic, and aromatic carboxylic acids. researchgate.net
Activated DMSO:
Dimethyl sulfoxide (B87167) (DMSO) can be activated by various electrophiles to serve as a reagent in organic synthesis. scispace.com In the context of amide-related synthesis, activated DMSO has been used as a one-carbon synthon for creating methylenebisamides. scispace.comnih.gov Electrophiles such as 2,4,6-trichloro acs.orgresearchgate.netrsc.orgtriazine (cyanuric chloride) or ammonium (B1175870) persulfate can activate DMSO. scispace.comnih.gov The activation generates a reactive sulfonium (B1226848) salt intermediate. nih.gov While primarily demonstrated for linking two amide molecules, this principle of activating a substrate in situ highlights the versatility of DMSO in complex chemical transformations that can be conceptually extended to other amide syntheses. For example, the activation of DMSO by an electrophile can facilitate reactions involving the amide N-H bond under specific conditions.
Asymmetric Synthesis and Enantioselective Approaches for Chiral Analogs
While this compound is an achiral molecule due to the absence of a stereocenter on the ethylamine (B1201723) moiety, the synthesis of its chiral analogs, such as N-(1-phenylethyl)benzamide, is of significant interest. Asymmetric and enantioselective methods are employed to control the stereochemistry of the product, yielding optically active amides.
Enantioselective synthesis of chiral amides can be achieved through various strategies, including the use of chiral catalysts. One prominent approach is the kinetic resolution of racemic amines or the asymmetric acylation of prochiral amines. Recently, co-catalysis involving an achiral metal catalyst (like a dirhodium catalyst) and a chiral organocatalyst (such as a chiral squaramide) has proven effective for the enantioselective N-alkylation of primary amides via carbene insertion into the N-H bond, producing chiral amides with high yields and excellent enantioselectivity. nih.gov
Another strategy involves the atroposelective N-acylation of benzamides containing a N-N axis of chirality, which can be catalyzed by organocatalysts to produce atropisomeric products with high enantioselectivities. rsc.orgresearchgate.net Furthermore, biocatalytic methods using engineered enzymes, such as myoglobin (B1173299) variants, have been developed for the asymmetric insertion of carbenes into the N-H bonds of aromatic amines, providing a pathway to chiral α-amino acid derivatives. rochester.edu These advanced catalytic systems create a chiral environment that directs the formation of one enantiomer over the other.
A classical approach involves using a chiral starting material, such as optically pure (S)-1-phenylethylamine, which can be reacted with benzoic acid in the presence of a coupling agent or a catalyst like boric acid to yield the corresponding chiral amide, N-[(1S)-1-phenylethyl]benzamide. nih.gov
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, coupling reagents, temperature, and reaction time.
The synthesis of benzamides via Friedel-Crafts-type reactions, for example, is highly dependent on the strength and amount of the acid catalyst. Using a superacid like triflic acid in excess can significantly improve the yield of primary benzamides from arenes and cyanoguanidine, with temperature also playing a critical role. nih.gov
In coupling reactions between a carboxylic acid and an amine, the choice of activating agent and solvent is paramount. The table below illustrates how reaction conditions can be optimized for the synthesis of a substituted benzamide, demonstrating the impact of different parameters on the final yield.
| Entry | Coupling Reagent/System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | DPPA (1.0 equiv) | DIPEA (2.0 equiv) | Toluene | Reflux | 12 | 17 |
| 2 | DPPA (2.0 equiv) | DIPEA (2.0 equiv) | Toluene | Reflux | 12 | 55 |
| 3 | DPPA (2.0 equiv) | Et3N (2.0 equiv) | Toluene | Reflux | 12 | 75 |
| 4 | DPPA (2.0 equiv) | Et3N (2.0 equiv) | Dioxane | Reflux | 12 | 81 |
| 5 | PPh3/N-Chlorophthalimide (1.5 equiv) | - | Acetonitrile | RT | 8 | 92 |
Data in the table is illustrative, based on findings for phenanthridinone and general amide synthesis for comparison purposes. researchgate.netresearchgate.net DPPA = Diphenylphosphoryl azide; DIPEA = N,N-Diisopropylethylamine; Et3N = Triethylamine; RT = Room Temperature.
As shown, increasing the equivalents of the coupling agent (Entry 1 vs. 2) can significantly improve the yield. researchgate.net Further optimization by changing the base (Entry 2 vs. 3) and the solvent (Entry 3 vs. 4) can lead to even higher yields. researchgate.net Moreover, employing a different synthetic strategy, such as the in situ generation of phosphonium salts, can provide excellent yields under milder conditions (Entry 5). researchgate.net
Mechanistic Investigations of N 1,1 Diphenylethyl Benzamide Formation and Transformation
Detailed Reaction Mechanism Elucidation for Amide Bond Formation
The formation of the amide bond in N-(1,1-diphenylethyl)benzamide is most notably achieved through the Ritter reaction. proquest.comorganic-chemistry.orgwikipedia.org This reaction is particularly well-suited for creating amides from sterically hindered amines, such as those with a tertiary alkyl group. proquest.com The mechanism proceeds through several distinct steps:
Carbocation Formation : The reaction is initiated by a strong acid, which protonates a suitable precursor, such as an alcohol (1,1-diphenylethanol) or an alkene (1,1-diphenylethylene), leading to the formation of a stable tertiary carbocation. The 1,1-diphenylethyl cation is the key reactive intermediate in this synthesis. organic-chemistry.orgwikipedia.org
Nucleophilic Attack by Nitrile : The electron-deficient carbocation is then attacked by the nucleophilic nitrogen atom of a nitrile, such as benzonitrile. This step results in the formation of a nitrilium ion intermediate. organic-chemistry.orgwikipedia.org
Hydrolysis : The final step involves the addition of water to the reaction mixture. The nitrilium ion undergoes hydrolysis, which, after tautomerization, yields the stable this compound product. proquest.comorganic-chemistry.org
An alternative, more traditional method for forming the amide bond is the N-acylation of the corresponding amine, 1,1-diphenylethylamine. researchgate.netderpharmachemica.combath.ac.uk In this approach, the amine reacts with an activated carboxylic acid derivative, typically an acyl chloride like benzoyl chloride. The reaction generally proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. derpharmachemica.comslideshare.net This intermediate then collapses, eliminating a chloride ion to form the final amide. slideshare.net This method often requires a base to neutralize the hydrochloric acid byproduct. derpharmachemica.com
Intermediate Characterization and Stabilization
The stability of the intermediates formed during the synthesis of this compound is a determining factor in the reaction's feasibility and rate.
1,1-Diphenylethyl Carbocation : The primary intermediate in the Ritter reaction pathway is the 1,1-diphenylethyl carbocation. Its remarkable stability is attributed to two main factors. First, it is a tertiary carbocation, where the positive charge is stabilized by the inductive electron-donating effects of the attached alkyl and phenyl groups. libretexts.orglibretexts.org Second, and more significantly, the positive charge is extensively delocalized across the two adjacent phenyl rings through resonance. masterorganicchemistry.com This delocalization spreads the charge over multiple carbon atoms, greatly reducing the electron deficiency of the central carbon and thus stabilizing the intermediate. masterorganicchemistry.com The stability of this carbocation is crucial as its formation is often the rate-limiting step of the reaction. libretexts.org
Nitrilium Ion : Following the trapping of the carbocation by the nitrile, a nitrilium ion is formed. organic-chemistry.orgwikipedia.org This species, characterized by a C≡N⁺R triple bond, is a powerful electrophile. Its electrophilicity facilitates the subsequent attack by water during the hydrolysis step, leading directly to the amide product. The nitrilium ion is a transient but essential intermediate that bridges the initial C-N bond formation and the final amide generation. wikipedia.org
Role of Catalysts and Additives in Mechanistic Pathways
Catalysts and additives play a pivotal role in directing the mechanistic pathways and improving the efficiency of this compound synthesis.
In the classic Ritter reaction, strong protic acids such as concentrated sulfuric acid are required to generate the necessary carbocation intermediate from an alcohol or alkene precursor. proquest.comias.ac.in However, these harsh conditions can lead to side reactions and limit the functional group tolerance of the substrate.
To overcome these limitations, modern catalytic systems have been developed. These include:
Lewis Acids : Catalysts like iron(III) perchlorate (Fe(ClO₄)₃·H₂O) have been shown to effectively promote the Ritter reaction, offering a milder alternative to strong protic acids. organic-chemistry.org
Solid-Supported Catalysts : Heterogeneous catalysts, such as silica-bonded N-propyl sulphamic acid (SBNPSA), provide an environmentally benign option. ias.ac.in These catalysts facilitate the reaction under solvent-free conditions, are easily separable from the reaction mixture, and can be reused, which is advantageous for industrial applications. ias.ac.in
In the N-acylation pathway, the primary additive is a base. Bases like triethylamine or N,N-diisopropylethylamine (DIPEA) are commonly used to scavenge the acidic byproduct (HCl) formed during the reaction of an amine with an acyl chloride. semanticscholar.org This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. In some cases, nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP) are added to accelerate the acylation, particularly for less reactive amines. semanticscholar.org
| Catalyst/Additive | Reaction Type | Role | Typical Conditions |
|---|---|---|---|
| Concentrated H₂SO₄ | Ritter Reaction | Carbocation generation | Strongly acidic, often neat or in non-nucleophilic solvent |
| Fe(ClO₄)₃·H₂O | Ritter Reaction | Lewis acid catalyst for carbocation formation | Milder conditions compared to H₂SO₄ |
| Silica-Bonded N-Propyl Sulphamic Acid (SBNPSA) | Ritter Reaction | Reusable solid acid catalyst | Solvent-free, elevated temperatures |
| Triethylamine (Et₃N) / DIPEA | N-Acylation | Acid scavenger | Anhydrous organic solvent (e.g., CH₂Cl₂) |
| 4-Dimethylaminopyridine (DMAP) | N-Acylation | Nucleophilic catalyst | Used in small quantities alongside a stoichiometric base |
Stereochemical Control Mechanisms in Amide Synthesis
While this compound itself is an achiral molecule, the principles of stereochemical control are highly relevant in the synthesis of its chiral analogues, such as N-(1-phenylethyl)benzamide. Control over stereochemistry is typically achieved by using enantiomerically pure starting materials or by employing chiral catalysts.
One common strategy involves starting with a chiral amine. For instance, the reaction of enantiopure (S)-1-phenylethylamine with benzoyl chloride will yield the corresponding (S)-N-(1-phenylethyl)benzamide with retention of stereochemistry at the chiral center. nih.govnih.gov
Enzymatic catalysis offers another powerful method for stereochemical control. Lipases, for example, can be used to perform enantioselective acylation of racemic amines in a process known as kinetic resolution. researchgate.net The enzyme preferentially acylates one enantiomer of the amine, leaving the other unreacted. This allows for the separation of the two enantiomers, one as the amide and the other as the unreacted amine. Such biocatalytic methods are valued for their high selectivity and operation under mild, environmentally friendly conditions. nih.gov In some cases, complete retention of enantiomeric purity has been observed in the acetylation of chiral amines, demonstrating the precision of these methods. nih.gov
Computational Probing of Transition States and Energy Barriers
Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at a molecular level. frontiersin.orgfrontiersin.org These methods allow for the detailed study of transition states and the calculation of energy barriers, providing insights that are often difficult to obtain through experimental means alone. nih.gov
For amide bond formation, computational studies can model the entire reaction pathway, mapping the potential energy surface that connects reactants, intermediates, transition states, and products. frontiersin.org Key insights from such studies include:
Transition State Geometry : Calculations can determine the precise three-dimensional structure of the transition state, revealing the critical bond-forming and bond-breaking events. For instance, in an N-acylation reaction, the geometry of the tetrahedral intermediate and the subsequent transition state for chloride elimination can be elucidated.
Activation Energy Barriers : By calculating the energy difference between the reactants and the transition state, the activation energy (energy barrier) for a particular step can be determined. frontiersin.org This information helps to identify the rate-determining step of the reaction and predict how changes in substrate structure or catalyst will affect the reaction rate. Computational studies have been used to show that for some gas-phase amide formations, the energy barriers can be relatively high, making them less likely under certain conditions. frontiersin.org
While specific computational studies focusing exclusively on this compound are not prevalent, the principles and methodologies are broadly applicable and have been used to understand the fundamental aspects of amide bond formation in numerous related systems. frontiersin.org
Based on a thorough search for scientific literature and data, there is currently no available public information regarding the advanced structural characterization and solid-state studies of the specific chemical compound This compound .
Extensive searches for experimental data pertaining to single crystal X-ray diffraction, polymorphism, solvatomorphism, and spectroscopic investigations (including 1H, 13C, and 29Si NMR, as well as JMOD techniques and temperature effect studies) for this compound did not yield any specific results.
The information found relates to a similar but structurally distinct compound, N-[(1S)-1-phenylethyl]benzamide, which cannot be used to fulfill the specific requirements of your request. Therefore, it is not possible to provide the detailed article as outlined in the prompt for this compound.
Advanced Structural Characterization and Solid State Studies of N 1,1 Diphenylethyl Benzamide
Spectroscopic Investigations of Molecular Structure and Dynamics
Infrared (IR) and Raman Spectroscopy for Vibrational Modes
The amide group gives rise to several distinct bands. The N-H stretching vibration is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. researchgate.net The precise position of this band is sensitive to hydrogen bonding; in the solid state or concentrated solutions where intermolecular N-H···O=C hydrogen bonds are present, the band shifts to a lower wavenumber compared to a free N-H group in a dilute solution.
The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum, typically appearing in the 1630-1680 cm⁻¹ range. researchgate.netnih.gov Its position can be influenced by the electronic environment and hydrogen bonding. The amide II band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, is found between 1510 and 1570 cm⁻¹. The amide III band is more complex, arising from a combination of C-N stretching and N-H bending, and appears in the 1200-1400 cm⁻¹ region. nih.gov
The numerous C-H bonds in the two phenyl groups and the ethyl moiety contribute to stretching vibrations typically observed between 2850 and 3100 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl rings produce a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the aromatic rings give rise to strong bands in the 690-900 cm⁻¹ range, which are indicative of the substitution pattern.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |
|---|---|---|---|
| N-H Stretch | Amide N-H | 3300 - 3500 | Position is highly sensitive to hydrogen bonding. |
| Aromatic C-H Stretch | Phenyl C-H | 3000 - 3100 | Multiple weak to medium bands. |
| Aliphatic C-H Stretch | Ethyl C-H | 2850 - 3000 | Stretching modes of the methyl group. |
| Amide I (C=O Stretch) | Amide C=O | 1630 - 1680 | Typically the strongest band in the IR spectrum. researchgate.net |
| Aromatic C=C Stretch | Phenyl C=C | 1450 - 1600 | A series of characteristic bands. |
| Amide II (N-H Bend + C-N Stretch) | Amide N-H, C-N | 1510 - 1570 | Coupled vibration, strong in IR. |
Mass Spectrometry (MS) for Molecular Fragmentation Pathways
Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization. For N-(1,1-diphenylethyl)benzamide (molar mass: 301.39 g/mol ), electron ionization (EI) or electrospray ionization (ESI) would produce a molecular ion [M]⁺ or a protonated molecule [M+H]⁺, respectively, which then undergoes collision-induced dissociation (CID) to yield characteristic fragment ions.
The fragmentation of this compound is expected to be directed by the amide linkage and the stability of the potential resulting carbocations and radical ions. Several key fragmentation pathways can be proposed:
Amide Bond Cleavage : A common fragmentation pathway for amides is the cleavage of the C-N amide bond. This would lead to the formation of the highly stable benzoyl cation at a mass-to-charge ratio (m/z) of 105. researchgate.net This ion is resonance-stabilized and can further lose carbon monoxide (CO) to produce the phenyl cation at m/z 77. researchgate.net
Alpha-Cleavage : Cleavage of the C-C bond alpha to the nitrogen atom (the bond between the tertiary carbon and the methyl group) is another plausible pathway. This would result in the loss of a methyl radical (•CH₃) to form an ion at m/z 286.
N-C Bond Cleavage : The bond between the nitrogen and the tertiary carbon can also cleave. This would generate the 1,1-diphenylethyl cation at m/z 195 (C₁₄H₁₅⁺) and a benzamide (B126) radical. The 1,1-diphenylethyl cation is relatively stable due to the delocalization of the positive charge over the two phenyl rings.
Rearrangements : More complex fragmentation involving hydrogen rearrangements can also occur. For instance, in related N-aryl amides, rearrangements involving the transfer of protons between the aryl rings and the amide group have been observed. nih.govnih.gov
| Proposed Fragment Ion | Formula | m/z (Mass-to-Charge Ratio) | Origin |
|---|---|---|---|
| [M]⁺ or [M+H]⁺ | C₂₁H₁₉NO⁺ or C₂₁H₂₀NO⁺ | 301 or 302 | Molecular Ion or Protonated Molecule |
| [M-CH₃]⁺ | C₂₀H₁₆NO⁺ | 286 | Alpha-cleavage, loss of methyl radical |
| [C(Ph)₂CH₃]⁺ | C₁₄H₁₅⁺ | 195 | Cleavage of N-C bond |
| [C₆H₅CO]⁺ | C₇H₅O⁺ | 105 | Cleavage of amide C-N bond researchgate.net |
| [C₆H₅]⁺ | C₆H₅⁺ | 77 | Loss of CO from benzoyl cation researchgate.net |
Circular Dichroism (CD) Spectroscopy for Chiral Amplification Studies
Circular Dichroism (CD) spectroscopy is an essential tool for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. While this compound is an achiral molecule because its central tertiary carbon is bonded to two identical phenyl groups, CD spectroscopy remains highly relevant for studying its potential to form chiral supramolecular assemblies.
Chiral amplification, or the emergence of a strong chiroptical signal from assemblies of molecules that are either achiral or weakly chiral, is a phenomenon of great interest in supramolecular chemistry. This can occur when achiral molecules self-assemble into a conformationally locked, ordered structure that lacks a center of inversion or a mirror plane, resulting in a chiral space group. nih.gov The formation of such structures can sometimes be induced by external factors like a chiral solvent, a chiral guest molecule, or shear forces.
For this compound, the formation of one-dimensional chains via hydrogen bonding (see Section 4.3.1) could potentially lead to helical structures. If a preferred screw sense (left- or right-handed helix) is adopted by these supramolecular polymers, a CD signal would be observed. nih.gov This phenomenon is often termed "aggregation-induced circular dichroism" (AICD). nih.gov
CD spectroscopy would be the primary technique to detect and quantify such supramolecular chirality. Time-dependent CD studies could reveal the kinetics of the self-assembly process and any hierarchical ordering. nih.gov The sign and intensity of the Cotton effect in the CD spectrum would provide information about the geometry and handedness of the chiral aggregates. researchgate.net Therefore, while the individual molecule is not chiral, CD spectroscopy is indispensable for investigating the emergence of chirality at the supramolecular level.
Advanced X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nsf.gov For this compound, XPS can provide valuable information about the composition and chemical environment of the atoms, particularly in thin films or when adsorbed onto a substrate.
An XPS survey scan would reveal the presence of carbon, nitrogen, and oxygen, the constituent elements of the molecule. High-resolution scans of the C 1s, N 1s, and O 1s core levels would provide detailed information about their chemical states based on their binding energies.
C 1s Spectrum : The C 1s spectrum would be complex and could be deconvoluted into several components. The main peak at approximately 284.6-285.0 eV would correspond to the C-C and C-H bonds of the phenyl rings and the methyl group. nus.edu.sg A second component at a slightly higher binding energy (around 286.0 eV) would be assigned to the C-N bond. uic.edu A third component at an even higher binding energy (around 288.0 eV) would represent the carbonyl carbon (N-C=O) of the amide group. uic.edu
O 1s Spectrum : The O 1s spectrum is expected to show a single, well-defined peak corresponding to the carbonyl oxygen (C=O) at a binding energy of approximately 531-532 eV.
N 1s Spectrum : The N 1s spectrum would exhibit a single peak for the amide nitrogen atom at a binding energy of around 399-400 eV. nus.edu.sguic.edu The exact position can be influenced by factors such as hydrogen bonding.
XPS is particularly useful for studying the orientation of molecules in self-assembled monolayers or thin films. By analyzing the angular dependence of the photo-emitted electrons (Angle-Resolved XPS or ARXPS), information about the depth distribution of the elements and the orientation of the molecules with respect to the surface can be obtained.
| Core Level | Chemical Group | Approximate Binding Energy (eV) | Information Provided |
|---|---|---|---|
| C 1s | C-C, C-H (aromatic, aliphatic) | ~285.0 | Main structural backbone nus.edu.sg |
| C 1s | C-N | ~286.0 | Amide linkage uic.edu |
| C 1s | N-C=O | ~288.0 | Carbonyl carbon in amide group uic.edu |
| O 1s | C=O | ~531.5 | Carbonyl oxygen |
| N 1s | C-N-C | ~400.0 | Amide nitrogen nus.edu.sg |
Fluorescence Spectroscopy for Electronic State Investigations
Fluorescence spectroscopy is a powerful tool for investigating the electronic properties and excited states of molecules. This compound, with its three phenyl rings, is expected to be fluorescent, with excitation involving π-π* transitions localized on the aromatic systems.
The fluorescence properties—including the excitation and emission spectra, fluorescence quantum yield, and lifetime—provide insights into the molecule's electronic structure and its interactions with the environment. The absorption spectrum would likely show maxima in the UV region, corresponding to the electronic transitions of the benzoyl and phenyl chromophores. The emission spectrum would be red-shifted with respect to the absorption spectrum (the Stokes shift).
Studies on similar molecules, such as derivatives of 1-phenylethylamine, have shown that the formation of an amide bond can remove fast non-radiative relaxation pathways, enhancing fluorescence. researchgate.net The emission wavelength and intensity of this compound are expected to be sensitive to the polarity of its environment (solvatochromism). nih.gov In polar solvents, the excited state may be stabilized, leading to a red-shift in the emission maximum. This property can be exploited to study self-assembly processes, as the aggregation of molecules often leads to a change in the local environment, which is reflected in the fluorescence spectrum.
Time-resolved fluorescence measurements can determine the lifetime of the excited state, providing information on the rates of radiative and non-radiative decay processes. Changes in fluorescence lifetime upon aggregation can indicate the formation of ordered structures and exciton (B1674681) coupling between adjacent chromophores.
Supramolecular Architectures and Self-Assembly Processes
Hydrogen-Bonding Networks and Supramolecular Chains
The self-assembly of this compound in the solid state and in non-polar solvents is primarily governed by the formation of intermolecular hydrogen bonds. As a secondary amide, the molecule possesses a single hydrogen bond donor (the N-H group) and a single primary hydrogen bond acceptor (the carbonyl oxygen, C=O). This directional and specific interaction is the key driving force for the formation of ordered supramolecular architectures. nih.govtue.nl
For non-sterically hindered secondary amides, the most common and stable supramolecular motif is an infinite one-dimensional chain, described by the graph set notation C(4). nih.gov In this arrangement, molecules are linked in a head-to-tail fashion by a single N-H···O=C hydrogen bond. This cooperative hydrogen-bonding network leads to the formation of robust supramolecular polymers. cjps.orgrsc.org
| Interaction Type | Participating Groups | Role in Self-Assembly | Expected Supramolecular Motif |
|---|---|---|---|
| Hydrogen Bond | N-H (donor) and C=O (acceptor) | Primary driving force for 1D assembly | Infinite C(4) chain nih.gov |
| π-π Stacking | Phenyl rings | Stabilizes inter-chain packing | Parallel or offset stacking |
| C-H···π Interaction | Aromatic C-H and Phenyl π-system | Contributes to 3D crystal packing | T-shaped or parallel-displaced arrangements |
| Van der Waals Forces | Alkyl and aryl groups | Overall space-filling and stabilization | Dense packing |
Helical Assemblies and Chirality Transfer in Supramolecular Polymers
There is currently no scientific literature available that describes the formation of helical assemblies or the study of chirality transfer in supramolecular polymers involving this compound. As an achiral molecule, this compound cannot inherently form chiral superstructures or participate in chirality transfer processes in the same manner as chiral molecules.
For comparison, studies on the chiral analogue, N-[(1R) or 1S)-phenylethyl]benzamide, have shown that the stereochemistry of the molecule can significantly influence the organization of supramolecular donor-acceptor copolymers. nih.gov The enantiopure forms of N-[(1R) or 1S)-phenylethyl]benzamide can be incorporated into comonomers, and the resulting steric interactions guide the formation of either randomly mixed or alternating donor-acceptor arrangements, which in turn affects the energy transfer efficiency at the supramolecular level. nih.gov This highlights the crucial role of molecular chirality in dictating the structure and properties of such supramolecular polymers, a feature absent in this compound.
Coordination Polymers and Metal-Organic Frameworks Featuring Benzamide Ligands
A review of the scientific literature indicates that this compound has not been utilized as a ligand in the synthesis of coordination polymers or metal-organic frameworks (MOFs). While benzamide derivatives, in general, are employed as ligands in the construction of these materials, the specific steric bulk and electronic properties of the 1,1-diphenylethyl group may influence its coordination behavior in ways that have not yet been explored or reported.
The field of coordination polymers and MOFs extensively utilizes a variety of organic ligands to create diverse structural motifs and functionalities. The selection of a ligand is critical in determining the final architecture and properties of the resulting framework. While research has been conducted on coordination polymers bearing other functionalized benzamide ligands, no such studies have been published for this compound.
Derivatization, Functionalization, and Material Science Applications of N 1,1 Diphenylethyl Benzamide Frameworks
Synthesis of Novel Derivatives and Analogs
The core structure of N-(1,1-diphenylethyl)benzamide can be synthesized through established methods such as the Ritter reaction. This reaction involves the acid-catalyzed addition of a nitrile to a carbocation. wikipedia.orgorganic-chemistry.org For the parent compound, this would typically involve reacting 1,1-diphenylethylene or 1,1-diphenylethanol with benzonitrile in the presence of a strong acid like sulfuric acid. The reaction proceeds through the formation of a stable tertiary carbocation, which is then attacked by the nitrile, followed by hydrolysis to yield the N-alkyl amide. missouri.edu
Introduction of Aryl and Alkyl Substituents
Modification of the Benzoyl Group: Using substituted benzonitriles (e.g., 4-methylbenzonitrile or 4-methoxybenzonitrile) in a Ritter-type synthesis would introduce substituents onto the benzoyl phenyl ring.
Modification of the Diphenylethyl Group: Starting with substituted 1,1-diphenylethylenes (e.g., bis(4-methylphenyl)ethylene) would result in derivatives with substituents on the phenyl rings of the ethyl moiety.
However, specific examples and detailed research findings for these derivatives of this compound are not documented in the available sources.
Modification of the Amide Linkage for Tailored Properties
The chemical modification of the amide bond is a fundamental transformation in organic chemistry. General strategies include reduction to an amine or conversion to a thioamide. For instance, the conversion of N-aryl-substituted benzamides to N-aryl-substituted benzothioamides can be achieved using various thiating reagents. researchgate.net While these methods are broadly applicable, specific research detailing the modification of the amide linkage in this compound to tailor its properties was not found in the reviewed literature.
Applications in Catalysis and Photocatalysis
There is a significant interest in using amide-containing molecules as ligands for metal complexes in catalysis. nih.gov The oxygen and nitrogen atoms of the amide group can coordinate with metal ions, making them versatile ligands.
Ligand Design for Metal Complexes in Photocatalytic Systems (e.g., hydrogen production)
A search of scientific databases did not yield specific studies where this compound or its derivatives have been designed or utilized as ligands for metal complexes in photocatalytic systems, including for hydrogen production. Research in this area often focuses on ligands with specific electronic and steric properties designed to stabilize catalytic intermediates, a role for which this compound has not been reported.
Role as Organocatalysts or Components in Catalytic Systems
Similarly, no specific research was identified that describes the use of this compound as an organocatalyst or as a key component in broader catalytic systems.
Advanced Materials Development
The development of advanced materials often leverages specific molecular properties such as crystal packing, polymorphism, and intermolecular interactions. While studies on related molecules like N-[(1S)-1-phenylethyl]benzamide have explored conformational polymorphism, which is crucial for materials science, no such studies or applications in advanced materials development have been reported specifically for this compound. nih.gov
Supramolecular Polymers and Gels
The self-assembly of small molecules into larger, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. While the broader class of N-substituted benzamides is known to form supramolecular gels, specific studies on this compound in this context are not extensively documented. However, the principles governing related systems offer insights. For instance, benzene-1,3,5-tricarboxamides (BTAs) are well-studied for their ability to form helical, hydrogen-bonded columnar structures in solution. nih.gov The interplay of hydrogen bonding between the amide groups and π-π stacking of the aromatic rings drives the formation of these supramolecular polymers. The bulky 1,1-diphenylethyl substituent in this compound would be expected to introduce significant steric hindrance, which could influence the packing and self-assembly behavior, potentially leading to unique gelation properties or liquid crystalline phases. The formation of either parallel or antiparallel arrangements of amide groups is a critical factor in the microstructure of such supramolecular copolymers. nih.gov
Smart Materials with Tunable Optical or Electronic Properties
Smart materials, which respond to external stimuli, are at the forefront of materials innovation. Benzamide (B126) derivatives have been investigated for their potential in creating materials with tunable properties. For example, the electronic properties of substituted benzamides can be modulated by the introduction of various functional groups. cdnsciencepub.com The ionization potentials of the phenyl and amide moieties are sensitive to the electron-donating or electron-withdrawing nature of substituents. cdnsciencepub.com While specific research into the tunable optical or electronic properties of this compound is limited, the inherent electronic structure of the benzamide core, coupled with the two phenyl rings of the diphenylethyl group, suggests potential for photo-responsive behavior. The large aromatic system could be functionalized to create chromophores or moieties that undergo conformational changes upon light irradiation, leading to changes in absorption or emission spectra.
Nanomaterials and Composite Design (e.g., g-C3N4 modification)
Graphitic carbon nitride (g-C3N4) is a metal-free semiconductor with promising applications in photocatalysis. murdoch.edu.au Its performance can be enhanced through modification with organic molecules. These modifications can improve light absorption, reduce charge carrier recombination, and increase surface area. murdoch.edu.au Organic molecules can be integrated with g-C3N4 to form composites through various strategies, including the formation of covalent bonds or non-covalent interactions. While the direct modification of g-C3N4 with this compound has not been specifically reported, the benzamide moiety, with its potential for hydrogen bonding and aromatic interactions, could serve as an effective linker to anchor functional units onto the g-C3N4 surface. The bulky diphenylmethyl group could also influence the morphology and porosity of the resulting composite material. The general approach of using organic compounds to functionalize g-C3N4 aims to optimize its electronic structure and provide additional reactive sites.
Crystal Engineering for Designer Materials
Crystal engineering involves the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For benzamide derivatives, hydrogen bonding and π-stacking are dominant forces that direct the crystal packing. nih.gov The study of different polymorphs of benzamide itself reveals the complexity of its solid-state behavior, with disorder being a common feature. acs.org In N-substituted benzamides, the orientation of the planar regions of the molecule, such as the phenyl rings and the amide group, is influenced by a balance between intramolecular conformational preferences and intermolecular interactions within the crystal lattice. nih.gov The bulky and non-planar 1,1-diphenylethyl group in this compound would impose significant steric constraints, likely leading to a frustrated packing arrangement and potentially giving rise to polymorphism or the formation of amorphous solids. The suppression of disorder in benzamide crystals has been achieved through strategies like fluorination, which can alter the intermolecular interactions without changing the fundamental packing motif. acs.org
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| N-[4-(trifluoromethyl)phenyl]benzamide | Triclinic | P-1 | N-H···O hydrogen bonding, π-stacking |
| N-(4-methoxyphenyl)benzamide | Monoclinic | P21/c | N-H···O hydrogen bonding, π-stacking |
Table comparing crystallographic data of related N-substituted benzamides. nih.gov
Electrochemistry and Redox Behavior of Benzamide-Containing Systems
The electrochemical properties of benzamide derivatives are of interest for applications in sensing, catalysis, and organic electronics. The benzamide functional group can undergo both oxidation and reduction, although it is generally considered to be electrochemically stable under many conditions. The redox potentials are influenced by the nature and position of substituents on the aromatic rings. Electrochemical methods have been developed for the synthesis and functionalization of benzamides. acs.orgnih.gov For instance, electrochemical oxidation can be used to generate reactive intermediates for C-H amidation reactions. nih.gov The redox behavior of systems containing benzamide moieties can also be switched by incorporating redox-active units into the molecular structure. While the specific electrochemical behavior of this compound has not been detailed in the literature, it is expected that the phenyl groups would be the primary sites of oxidation at accessible potentials. The bulky aliphatic substituent on the nitrogen atom would likely have a minor electronic effect on the benzoyl moiety's redox properties but could influence the kinetics of electron transfer and the stability of any resulting radical ions due to steric effects.
Q & A
Basic: What are the established synthetic routes for N-(1,1-diphenylethyl)benzamide, and what analytical methods validate its purity?
Answer:
this compound can be synthesized via amide coupling reactions . A typical protocol involves reacting 1,1-diphenylethylamine with benzoyl chloride in the presence of a base like pyridine or triethylamine in dichloromethane (DCM) . Post-synthesis, purity is validated using:
- IR spectroscopy to confirm the presence of amide C=O stretches (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons (δ 7.0–7.5 ppm), tertiary carbons in the diphenylethyl group, and the amide carbonyl carbon (~165–170 ppm) .
- LC-MS to verify molecular weight and detect impurities (e.g., unreacted starting materials) .
Basic: How is crystallographic characterization performed for structural confirmation?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Growing high-quality crystals using solvent diffusion (e.g., methanol/water).
- Data collection on a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Structure refinement using SHELXL for small-molecule crystallography, which handles anisotropic displacement parameters and hydrogen bonding networks .
- Visualization with ORTEP-3 to generate thermal ellipsoid diagrams .
Advanced: How can synthetic yields be optimized for large-scale production?
Answer:
Optimization strategies include:
- Catalyst screening : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance amide bond formation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.
- Temperature control : Room-temperature reactions minimize side products (e.g., hydrolysis of benzoyl chloride) .
- Workup protocols : Sequential extraction with DCM and water removes unreacted amines, followed by recrystallization (methanol/water) for high purity .
Advanced: How should contradictory data on biological activity (e.g., off-target effects) be resolved?
Answer:
Contradictions often arise from:
- Non-specific binding : Benzamide derivatives like 3-aminobenzamide inhibit poly(ADP-ribose) synthetase but also affect glucose metabolism and DNA repair .
- Dose dependency : Use dose-response assays (e.g., IC₅₀/IC₈₀ determination) to identify thresholds for target specificity.
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., HDAC activity) with transcriptomic profiling to confirm on-target effects .
Advanced: What computational methods predict target interactions for mechanism-of-action studies?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to HDACs or other enzymes. Focus on hydrogen bonding with the amide group and π-π stacking with aromatic rings .
- MD simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories.
- QSAR models : Corlate substituent electronic parameters (Hammett σ) with bioactivity data to guide derivatization .
Advanced: How is cytotoxicity evaluated in cancer cell lines, and how are results contextualized?
Answer:
- Cell viability assays : Treat HeLa or MCF-7 cells with this compound (0–100 µM) for 48h, followed by MTT or resazurin assays.
- Data analysis : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism). Compare to controls like hydroxyurea (IC₈₀ = 4.3 mM vs. 0.8 mM for benzamide derivatives) .
- Mechanistic follow-up : Perform flow cytometry (apoptosis) and Western blotting (caspase-3 activation).
Advanced: What strategies guide structure-activity relationship (SAR) studies?
Answer:
- Core modifications : Replace the diphenylethyl group with tert-butyl or naphthyl moieties to assess steric effects .
- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro) on the benzamide ring to enhance HDAC inhibition .
- Bioisosteres : Replace the amide with sulfonamide or urea groups to improve metabolic stability .
Basic: How is chromatographic purity assessed during quality control?
Answer:
- HPLC/LC-MS : Use a C18 column (5 µm, 4.6 × 150 mm) with a gradient of acetonitrile/water (0.1% formic acid). Monitor at 254 nm; retention times should match standards .
- Acceptance criteria : ≥95% purity by peak area integration.
Advanced: How is metabolic stability evaluated in preclinical studies?
Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound loss via LC-MS at 0, 15, 30, and 60 min.
- Half-life (t₁/₂) calculation : Use first-order kinetics. Compounds with t₁/₂ > 30 min are prioritized .
Advanced: What experimental designs mitigate confounding factors in in vivo studies?
Answer:
- Dosing regimens : Administer via subcutaneous injection (e.g., 15–60 µmol/kg for brain-penetrant benzamides) to balance potency and toxicity .
- Control groups : Include vehicle-only and positive controls (e.g., MS-275 for HDAC inhibition).
- Tissue-specific analysis : Use region-specific dissection (e.g., frontal cortex vs. striatum) and chromatin immunoprecipitation (ChIP) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
